molecular formula C13H10BrF B8000333 3-Bromo-3'-fluoro-2'-methylbiphenyl

3-Bromo-3'-fluoro-2'-methylbiphenyl

Cat. No.: B8000333
M. Wt: 265.12 g/mol
InChI Key: GDDQTFWIEQEZBI-UHFFFAOYSA-N
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Description

3-Bromo-3'-fluoro-2'-methylbiphenyl is a halogenated biphenyl derivative featuring a bromine atom at the 3-position, a fluorine atom at the 3'-position, and a methyl group at the 2'-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Synthetic routes for such compounds often involve halogenation and cross-coupling reactions. For example, bromination of methylbenzophenone derivatives under controlled conditions can yield structurally analogous bromo-fluoro compounds, as demonstrated in the synthesis of 3-bromo-4-methylbenzophenone via Sandmeyer reactions .

Properties

IUPAC Name

1-(3-bromophenyl)-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(14)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDQTFWIEQEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-2’-methylbiphenyl typically involves the use of halogenation and cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-fluoro-2’-methylbiphenyl may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-3’-fluoro-2’-methylbiphenyl can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form biphenyl derivatives with additional functional groups. Reduction reactions can also be employed to modify the biphenyl structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl compounds with hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry: 3-Bromo-3’-fluoro-2’-methylbiphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and agrochemicals due to its ability to interact with biological targets.

Industry: In the industrial sector, 3-Bromo-3’-fluoro-2’-methylbiphenyl is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-3’-fluoro-2’-methylbiphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogs in Aromatic Systems

Table 1: Physical and Structural Comparison of Halogenated Biphenyl Derivatives

Compound Substituents Melting Point (°C) Key Applications/Properties Reference
3-Bromo-3'-fluoro-2'-methylbiphenyl 3-Br, 3'-F, 2'-CH₃ Not reported Pharmaceutical intermediates
Biphenyl None 69–72 Solvent, heat transfer fluids
Methylbiphenyl 2-CH₃ 40–42 Pyrolysis byproduct, industrial
3-Bromo-2-fluorobenzophenone 3-Br, 2-F, ketone group 107 Synthetic intermediate
2'-Fluoroacetophenone 2'-F, ketone group Not reported PET tracer precursors

Key Observations :

  • The introduction of halogens (Br, F) and methyl groups increases molecular weight and steric bulk compared to unsubstituted biphenyl, likely reducing volatility and altering solubility .
  • Bromine at the 3-position enhances electrophilic substitution reactivity, as seen in the synthesis of 3-bromo-4-methylbenzophenone .

Key Observations :

  • Fluorine and methyl groups in nucleosides (e.g., PSI-6130) improve metabolic stability and target affinity, suggesting similar benefits in biphenyl systems for drug design .
  • Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, though this requires validation for this compound .

Biological Activity

3-Bromo-3'-fluoro-2'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of bromine, fluorine, and a methyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

This compound is synthesized through various methods, including halogenation and cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of bromine and fluorine enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents increase binding affinity to these targets, which may lead to either inhibition or activation of various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial species have been documented, demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated that the compound significantly reduced bacterial viability in vitro, suggesting its potential use in treating infections caused by resistant strains .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The findings revealed a marked reduction in inflammatory markers, indicating that this compound could be a candidate for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-Bromo-2'-methylbiphenyl and 3-Fluoro-2'-methylbiphenyl, this compound demonstrates enhanced biological activity due to the synergistic effects of both halogen substituents.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
3-Bromo-2'-methylbiphenylModerateLow
3-Fluoro-2'-methylbiphenylLowLow

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